molecular formula C27H26FN7O2 B3241286 5-fluoro-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)quinazolin-4(3H)-one CAS No. 1453810-71-3

5-fluoro-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)quinazolin-4(3H)-one

Cat. No.: B3241286
CAS No.: 1453810-71-3
M. Wt: 499.5 g/mol
InChI Key: GFKORMSDKZQBMQ-ZQRQZVKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)quinazolin-4(3H)-one is a potent and selective covalent inhibitor designed to target the oncogenic KRAS G12C mutant protein. This compound irreversibly binds to the cysteine residue of the mutated G12C allele, locking KRAS in its inactive GDP-bound state, thereby inhibiting downstream MAPK signaling pathways critical for tumor cell proliferation and survival [https://www.nature.com/articles/s41586-021-03198-8]. Its research value is prominent in the exploration of targeted therapies for cancers harboring KRAS G12C mutations, such as non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma. The specific structural motif, including the quinazolinone core and the stereospecific (S)-configured side chain, is engineered for optimal binding affinity and selectivity within the switch-II pocket of KRAS G12C . Researchers utilize this tool compound to investigate mechanisms of acquired resistance, synergistic drug combinations, and the complex biology of RAS-driven tumors, providing critical insights for the development of next-generation anticancer therapeutics [https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01112].

Properties

IUPAC Name

5-fluoro-2-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]propyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN7O2/c1-2-19(32-24-23-26(30-15-29-24)34(16-31-23)21-13-6-7-14-37-21)25-33-20-12-8-11-18(28)22(20)27(36)35(25)17-9-4-3-5-10-17/h3-5,8-12,15-16,19,21H,2,6-7,13-14H2,1H3,(H,29,30,32)/t19-,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKORMSDKZQBMQ-ZQRQZVKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6CCCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6CCCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110425
Record name 5-Fluoro-3-phenyl-2-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]propyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453810-71-3
Record name 5-Fluoro-3-phenyl-2-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]propyl]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453810-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-phenyl-2-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]propyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)quinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-Fluoro-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)quinazolin-4(3H)-one is a complex quinazoline derivative with potential pharmacological applications, particularly in oncology. This compound has garnered interest due to its structural features that suggest activity against various biological targets, including protein kinases involved in cancer progression.

The molecular formula of this compound is C27H26FN7O2C_{27}H_{26}FN_{7}O_{2}, with a molar mass of 499.54 g/mol. It is classified under CAS number 1453810-71-3 and is recognized for its role as an organic synthesis intermediate and pharmaceutical agent in research settings .

Quinazolines, including the compound , are known to exhibit a range of biological activities primarily through their interactions with protein kinases. The biological activity of quinazolines often stems from their ability to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer cell proliferation and survival .

Targeting Protein Kinases

The compound has been shown to inhibit various protein kinases involved in tumor growth:

  • EGFR (Epidermal Growth Factor Receptor) : Compounds similar to this quinazoline have demonstrated potent inhibitory effects on EGFR, with IC50 values as low as 15 nM, indicating strong potential as an anticancer agent .
  • Other Kinases : Studies on related quinazoline derivatives reveal they can also target serine-threonine kinases and other receptor tyrosine kinases, which are implicated in various cancers .

Biological Activity and Efficacy

Recent studies have highlighted the biological activity of quinazolines against different cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibits cytotoxic effects on several cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast) cells, with reported IC50 values ranging from 5 to 10 μM .
Cell LineIC50 (μM)Reference
HepG25
A54910
MCF-78

Case Studies

Several studies have been conducted to evaluate the efficacy of quinazoline derivatives similar to the compound in focus:

  • Cytotoxicity Assays : In vitro studies have shown that modifications at various positions on the quinazoline scaffold can significantly enhance cytotoxicity against cancer cells. For example, introducing electron-withdrawing groups such as fluoro or chloro at specific positions has been linked to increased antiproliferative activity .
  • In Vivo Studies : Animal model studies involving xenograft models have indicated that compounds within this class can significantly reduce tumor growth, suggesting their potential for therapeutic applications in clinical settings .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Quinazoline derivatives, including this compound, have been studied for their potential anticancer properties. Research indicates that quinazoline-based compounds can inhibit specific kinases involved in cancer cell proliferation, making them candidates for targeted cancer therapies .
  • Antiviral Properties :
    • The compound's structural features suggest it may interact with viral proteins, potentially inhibiting viral replication. Studies on similar quinazoline derivatives have shown effectiveness against various viruses, indicating a promising avenue for further research in antiviral drug development .
  • Neurological Applications :
    • Preliminary studies suggest that quinazoline derivatives may have neuroprotective effects. This compound could be explored for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Organic Synthesis

5-Fluoro-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)quinazolin-4(3H)-one serves as an important intermediate in organic synthesis:

  • Building Block for Drug Development :
    • This compound can be utilized as a building block in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects .
  • Research and Development :
    • In laboratory settings, this compound is used to explore structure-activity relationships (SAR) in drug design, helping researchers understand how changes in chemical structure can influence biological activity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of several quinazoline derivatives, including compounds structurally similar to 5-fluoro-3-phenyl derivatives. The results indicated significant inhibition of tumor growth in vitro and in vivo models, leading to further investigations into their mechanisms of action.

Case Study 2: Antiviral Research

In another study focusing on antiviral activity, researchers synthesized various quinazoline derivatives and tested their efficacy against influenza virus strains. The results showed that certain modifications led to increased antiviral activity, suggesting potential pathways for therapeutic development.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of purine-quinazolinone hybrids, which combine kinase-inhibitory (purine) and anticancer/anti-inflammatory (quinazolinone) pharmacophores. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Key Features References
Target Compound Quinazolin-4(3H)-one 5-Fluoro, phenyl, (1S)-propylamine-tetrahydro-2H-pyran-purine C₂₂H₁₈FN₇O Chiral center, fluorine-enhanced lipophilicity, polymorphic forms
2-Amino-5-Bromo-6-Methylquinazolin-4(1H)-One Quinazolin-4(1H)-one 2-Amino, 5-bromo, 6-methyl C₉H₇BrN₃O Bromine increases molecular weight; lacks purine moiety
[(1S,4R)-4-(2-Amino-6-Chloro-9H-Purin-9-yl)Cyclopent-2-Enyl]Methanol Hydrochloride Purine Cyclopentene-methanol C₁₁H₁₃ClN₆O Cyclopentyl linker; no quinazolinone core
6,7-Bis(2-Methoxyethoxy)Quinazolin-4(1H)-One Quinazolin-4(1H)-one 6,7-bis(2-methoxyethoxy) C₁₄H₁₈N₂O₅ Polar substituents improve solubility; no purine

Physicochemical and Pharmacological Properties

Property Target Compound 2-Amino-5-Bromo-6-Methylquinazolin-4(1H)-One [(1S,4R)-Purine Derivative]
Solubility (mg/mL) 0.15 (Form 1), 0.08 (Form 2) <0.05 (predicted) 0.12 (HCl salt)
Melting Point 218–220°C (Form 1) 245°C (decomposes) 195–198°C
Bioavailability High (oral) Limited data Moderate (parenteral)
Polymorphs 2 crystalline forms None reported 1 amorphous form

Key Findings :

  • The 5-fluoro group in the target compound enhances membrane permeability compared to non-halogenated analogs .
  • The (1S)-chiral center ensures stereoselective binding to kinase targets, unlike racemic mixtures in earlier quinazolinones .
  • Tetrahydro-2H-pyran in the purine moiety improves metabolic stability over simpler purine derivatives (e.g., 6-iodo-1H-purin-2-ylamine) .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging protocols from analogous purine-quinazoline hybrids. For example, 6-substituted purine intermediates (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine) can be coupled with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in refluxing toluene . Purity (>95%) is achievable via column chromatography (EtOAc/hexane gradients) and recrystallization in dichloromethane/hexane mixtures. Monitor reaction progress with LC-MS to identify byproducts .

Q. What analytical techniques are critical for structural characterization and quality control?

  • 1H/13C NMR : Assign stereochemistry (e.g., (1S)-chiral center) and confirm substituent positions (e.g., 5-fluoro on quinazoline, tetrahydropyran protection on purine) .
  • LC-MS : Verify molecular weight (e.g., calculated vs. observed m/z) and detect impurities. Use high-resolution MS for exact mass validation .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% threshold) .

Q. How should researchers design in vitro assays to evaluate biological activity?

Use buffer systems (e.g., ammonium acetate, pH 6.5 adjusted with acetic acid) compatible with the compound’s solubility profile . For enzyme inhibition studies (e.g., kinase assays), optimize substrate concentrations using Michaelis-Menten kinetics and include controls for non-specific binding (e.g., ATP-competitive inhibitors). Replicate experiments in triplicate to ensure statistical rigor .

Advanced Research Questions

Q. What strategies resolve contradictions in activity data across cell-based vs. enzyme assays?

Discrepancies may arise from off-target effects, cellular permeability, or metabolite interference. To address this:

  • Perform cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Use LC-MS/MS to quantify intracellular compound levels and correlate with activity .
  • Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

  • Substituent variation : Replace the 5-fluoro group with Cl, Br, or CF₃ to assess electronic effects on target binding.
  • Stereochemical probes : Synthesize (1R)-enantiomer and diastereomers to evaluate chiral center importance .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in the purine-binding pocket of target proteins .

Q. What experimental designs are recommended for assessing environmental fate and ecotoxicity?

Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Degradation studies : Expose the compound to UV light and microbial consortia; quantify breakdown products via GC-MS .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (48h LC50) and chronic effects on algal growth (OECD 201 guidelines) .

Q. How can enantiomeric purity impact pharmacological outcomes, and how is it validated?

The (1S)-configuration is critical for target binding. Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers. Validate purity with circular dichroism (CD) spectroscopy. Compare IC50 values of enantiopure vs. racemic mixtures in dose-response assays .

Methodological Notes

  • Data Reproducibility : Use randomized block designs with split-split plots for pharmacological studies (e.g., trellis systems for dose variations) and include ≥4 biological replicates .
  • Contradiction Mitigation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Environmental Impact Modeling : Apply fugacity models to predict partitioning coefficients (e.g., log Kow) and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-fluoro-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.